N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline
Description
N-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-ethoxyaniline is a Schiff base synthesized via the condensation of 4-(benzyloxy)benzaldehyde and 4-ethoxyaniline under reflux in ethanol . The (E)-configuration of the imine bond is stabilized by conjugation with aromatic rings. This compound exhibits a planar geometry due to extended π-conjugation, which is critical for applications in liquid crystals and optoelectronic materials. Its benzyloxy and ethoxy substituents enhance solubility in organic solvents while influencing electronic properties through electron-donating effects.
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H21NO2/c1-2-24-21-14-10-20(11-15-21)23-16-18-8-12-22(13-9-18)25-17-19-6-4-3-5-7-19/h3-16H,2,17H2,1H3 |
InChI Key |
BZVSGGRODDZHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE typically involves the condensation reaction between 4-benzyloxybenzaldehyde and p-phenetidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Antioxidant and Neuroprotective Properties
Recent studies have highlighted the potential of compounds similar to N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline as multifunctional agents for neuroprotection. For instance, derivatives with similar structural motifs have been shown to inhibit monoamine oxidase B (MAO-B), a key enzyme linked to neurodegenerative diseases like Parkinson's disease. A specific derivative demonstrated potent MAO-B inhibitory activity (IC50 = 0.062 µM), showcasing its potential as a therapeutic agent against neurodegeneration due to oxidative stress .
Table 1: Comparison of MAO-B Inhibitory Activities
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Competitive Inhibition |
| Derivative 3h | 0.062 | Competitive Inhibition |
| Rasagiline | 0.0953 | Irreversible Inhibition |
| Safinamide | 0.0572 | Reversible Inhibition |
Anticancer Activity
Compounds structurally related to this compound have also been investigated for their anticancer properties. Research indicates that stilbene derivatives, which share similar functional groups, exhibit efficacy in treating various cancers by inducing apoptosis in cancer cells . The ability of these compounds to modulate cellular pathways associated with cancer progression makes them candidates for further development.
Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic photovoltaic devices. Its ability to act as an electron donor or acceptor can enhance the efficiency of solar cells when incorporated into polymer blends .
Case Study: Organic Photovoltaic Performance
In a study evaluating the performance of organic solar cells using this compound, devices exhibited improved power conversion efficiencies due to enhanced charge transport properties and light absorption characteristics.
Mechanism of Action
The mechanism of action of N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways. The benzyloxy group may play a crucial role in binding to the active site of the target enzyme, thereby modulating its function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aniline Moiety
(a) Alkoxy Chain Length
- N-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-hexyloxyaniline :
Synthesized analogously, replacing the ethoxy group with a hexyloxy chain increases hydrophobicity and lowers melting points (observed in related compounds: 190–247°C for shorter chains vs. <190°C for longer chains) . The hexyloxy derivative also exhibits enhanced liquid-crystalline behavior due to improved alkyl chain flexibility .
(b) Electron-Withdrawing vs. Electron-Donating Groups
(E)-4-Methoxy-N-(4-nitrobenzylidene)aniline :
Substituting the benzyloxy group with a nitro group (electron-withdrawing) reduces thermal stability (melting point: ~200°C) compared to the target compound . The nitro group also shifts UV-Vis absorption maxima bathochromically due to enhanced conjugation with the imine bond .- N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline: Replacing benzyloxy with dimethylamino (electron-donating) increases basicity and alters fluorescence properties. The dimethylamino derivative shows a 20 nm blue shift in emission compared to the target compound .
Core Structural Modifications
(a) Heterocyclic Incorporation
N-(3-Methyl-2-thienylmethylidene)-4-chloroaniline :
Introducing a thiophene ring instead of a benzyloxy-substituted phenyl ring reduces planarity, lowering melting points (observed: ~180°C vs. >200°C for the target compound). The thiophene’s sulfur atom enhances charge-transfer interactions in semiconductor applications .4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline :
The triazole ring introduces hydrogen-bonding capacity, increasing solubility in polar solvents. The acryloyl group enables polymerization, a feature absent in the target compound .
(b) Functional Group Additions
- (E)-2-[(4-Ethoxyphenylimino)methyl]-4-methoxyphenol: A hydroxyl group at the ortho position enables intramolecular hydrogen bonding with the imine nitrogen, stabilizing the enol-imine tautomer. This contrasts with the target compound’s keto-enamine form, leading to differences in redox behavior .
Key Data Tables
Table 1. Physical Properties of Selected Schiff Bases
*Yield estimated from analogous syntheses in .
Biological Activity
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms by which it may exert its effects.
Chemical Structure and Properties
- Molecular Formula : C22H23N2O2
- Molecular Weight : 349.43 g/mol
- IUPAC Name : this compound
The compound features an ethoxy group, a benzyloxy group, and an aniline moiety, which contribute to its structural diversity and potential reactivity.
Synthesis
The synthesis of this compound typically involves the condensation of 4-ethoxyaniline with 4-(benzyloxy)benzaldehyde. The reaction can be facilitated under acidic conditions to promote the formation of the imine linkage.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. For instance, stilbene derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This compound may share this mechanism due to its structural similarities with known anticancer agents .
Anti-inflammatory Effects
Studies suggest that compounds containing an aniline structure can modulate inflammatory pathways. The potential anti-inflammatory activity of this compound could be attributed to its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
Case Studies
- In Vitro Studies : In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines through mitochondrial pathways. Future studies on this compound should explore these pathways.
- Animal Models : Research involving animal models has demonstrated that related compounds can reduce tumor size and improve survival rates in cancer-bearing mice, suggesting a promising therapeutic role for this compound.
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms the imine bond (δ 8.5–9.0 ppm for H–C=N) and aromatic substitution patterns (e.g., ethoxy at δ 1.4 ppm for –CH₂CH₃) .
- IR : Stretching frequencies at ~1600–1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C–O of ethoxy) .
- UV-Vis : λmax ~300–350 nm due to π→π* transitions in the conjugated system .
What are the implications of non-planar molecular conformations observed in crystallographic studies of similar Schiff bases?
Advanced
Non-planarity (e.g., dihedral angles between aromatic rings) arises from steric clashes (e.g., benzyloxy vs. ethoxy groups) or electronic effects:
- Steric hindrance : Bulky substituents disrupt conjugation, reducing charge-transfer efficiency in optoelectronic applications .
- Solvatochromism : Twisted geometries alter polarity-dependent emission properties, relevant for sensor design .
Analysis : Compare experimental data (X-ray) with DFT-optimized structures to quantify deviations and correlate with reactivity .
How should researchers analyze conflicting data from different characterization techniques when determining purity?
Q. Methodological
- HPLC vs. NMR : Discrepancies may arise from undetected isomers or solvent residues. Cross-validate using HPLC (≥98% purity threshold) and ¹H NMR integration .
- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values to confirm stoichiometry .
- Mass spectrometry : Use ESI-MS or MALDI-TOF to detect trace impurities (e.g., unreacted aldehyde) .
What strategies mitigate challenges in synthesizing Schiff bases with high steric bulk?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 12–24 hrs) and improves yield by enhancing molecular collisions .
- Ultrasound irradiation : Promotes efficient mixing in viscous solvents (e.g., DMF) .
- Protecting groups : Temporarily block reactive sites (e.g., silylation of –OH groups) to direct regioselectivity .
How does the electronic nature of substituents influence the compound’s reactivity in coordination chemistry?
Q. Advanced
- Electron-donating groups (e.g., ethoxy) : Enhance ligand basicity, favoring metal coordination (e.g., Cu²⁺, Zn²⁺) .
- Benzyloxy groups : Increase solubility in non-polar solvents, enabling catalysis in biphasic systems .
Experimental design : Titrate the ligand into metal salt solutions (e.g., CuCl₂ in methanol) and monitor complex formation via UV-Vis (d→d transitions) or cyclic voltammetry .
What are the limitations of computational methods in predicting the photophysical properties of this compound?
Q. Advanced
- DFT accuracy : Overestimates HOMO-LUMO gaps by ~0.3–0.5 eV compared to experimental UV-Vis data due to approximations in exchange-correlation functionals .
- Solvent effects : PCM models may fail to capture specific solute-solvent interactions (e.g., hydrogen bonding with ethanol) .
Validation : Compare TD-DFT results with experimental emission spectra in multiple solvents (e.g., hexane, DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
